molecular formula C16H10F3N3O2 B3134054 3-(Pyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid CAS No. 400076-50-8

3-(Pyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B3134054
CAS No.: 400076-50-8
M. Wt: 333.26 g/mol
InChI Key: QMJYZBMQXDKDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazole-carboxylic acid family, characterized by a pyrazole core substituted at position 1 with a 3-(trifluoromethyl)phenyl group, at position 3 with a pyridin-3-yl moiety, and a carboxylic acid group at position 3. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the pyridine ring contributes to π-π stacking interactions in biological systems . The carboxylic acid group facilitates hydrogen bonding and ionic interactions, making this scaffold prevalent in pharmaceutical and agrochemical research.

Properties

IUPAC Name

3-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O2/c17-16(18,19)11-4-1-5-12(7-11)22-9-13(15(23)24)14(21-22)10-3-2-6-20-8-10/h1-9H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJYZBMQXDKDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C(=N2)C3=CN=CC=C3)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as recrystallization and chromatography are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential
The compound is being explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve metabolic stability and bioavailability, which are critical factors in the development of new therapeutics. Research indicates that derivatives of pyrazole-4-carboxylic acids exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties .

Case Studies

  • Antifungal Activity : A series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and tested against phytopathogenic fungi. Some compounds demonstrated over 50% inhibition against Gibberella zeae, outperforming commercial fungicides like carboxin and boscalid .
  • Inhibitory Effects on Glycine Transporters : Compounds derived from this structure have been designed to inhibit glycine transporters, which play a role in neurological disorders. These inhibitors have shown promise in enhancing synaptic transmission .

Agricultural Applications

Agrochemical Development
The compound's structural characteristics make it suitable for the design of new agrochemicals. The pyridine moiety is traditionally associated with broad-spectrum activity in agrochemical applications. Research has focused on synthesizing derivatives that can act as effective fungicides or herbicides .

Case Studies

  • Fungicidal Activity : The synthesized pyrazole derivatives were evaluated for their antifungal properties against various pathogens, indicating their potential use as fungicides in agricultural settings .
  • Pesticide Formulations : The incorporation of trifluoromethyl groups in pesticide formulations has been shown to enhance the efficacy and longevity of active ingredients, making them more effective against pests while reducing the required application rates .

Material Science Applications

Polymer Development
In materials science, 3-(Pyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid is being investigated for its potential use in developing advanced polymers and coatings. Its unique chemical properties can impart desirable characteristics such as increased thermal stability and resistance to chemical degradation.

Property Description
Thermal StabilityEnhances durability in high-temperature applications
Chemical ResistanceProvides protection against harsh environmental conditions
Polymer CompatibilityCan be used as a modifier to improve polymer performance

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 372107-42-1)
  • Key Difference : Position 1 substituent is phenyl instead of 3-(trifluoromethyl)phenyl.
  • Impact : The absence of the -CF₃ group reduces lipophilicity (clogP ~2.1 vs. ~3.5 estimated for the target compound) and may decrease metabolic resistance.
  • Applications : Used as an intermediate in kinase inhibitors due to its planar aromatic structure .
3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid (CAS 956950-77-9)
  • Key Difference : Methyl groups at positions 3 and 5 instead of pyridin-3-yl.
  • Impact : Increased steric hindrance limits binding to flat enzyme pockets. Molecular weight (284.23 g/mol) is lower than the target compound (~315 g/mol) due to simpler substituents .

Substituent Variations at Position 3

3-Hydroxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid (CAS 1181458-37-6)
  • Key Difference : Hydroxyl (-OH) group replaces pyridin-3-yl at position 3.
  • Impact : Enhanced hydrogen bonding capacity increases aqueous solubility but reduces membrane permeability. The -OH group may also confer antioxidant properties .
5-(1H-Pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid (CID 25467337)
  • Key Difference : Pyrrole ring at position 5 instead of pyridine at position 3.
  • Molecular formula: C₁₅H₁₀F₃N₃O₂ vs. C₁₅H₉F₃N₃O₂ for the target compound .

Substituent Variations at Position 4

1-(2-Hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (sc-332259)
  • Key Difference : 2-Hydroxyethyl group at position 1 and -CF₃ at position 3.
  • Impact : The hydroxyethyl group increases hydrophilicity (clogP ~1.8), making it suitable for water-soluble prodrug designs. Price: $584/g .

Hybrid and Complex Derivatives

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • Key Difference : Dual -CF₃ groups and a chloropyridine substituent.
  • Applications: Explored in herbicide development .

Research Findings and Trends

  • Electronic Effects : The -CF₃ group in the target compound increases electron-withdrawing character, stabilizing negative charges on the carboxylic acid group (pKa ~3.5–4.0) .
  • Biological Activity : Pyridin-3-yl substituents enhance binding to nicotinic acetylcholine receptors, while phenyl analogs show weaker affinity .
  • Synthetic Accessibility : Derivatives with simpler substituents (e.g., methyl or -OH) are synthesized in higher yields (68–82%) compared to pyridine-containing analogs (60–78%) .

Biological Activity

3-(Pyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antibacterial properties, supported by recent research findings and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H13F3N4O2
  • Molecular Weight : 348.27 g/mol
  • CAS Number : 1338654-77-5

Anticancer Activity

Recent studies emphasize the anticancer properties of pyrazole derivatives, including the target compound. The following findings highlight its efficacy:

  • In vitro studies have shown that compounds with a 1H-pyrazole scaffold exhibit inhibitory effects on various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .
  • A specific study reported that pyrazole derivatives demonstrated IC50 values in the low micromolar range against several cancer types, indicating potent antiproliferative activity .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer TypeIC50 Value (µM)
3-(Pyridin-3-yl)-1-(3-(trifluoromethyl)...Breast (MDA-MB-231)< 10
3-(Pyridin-3-yl)-1-(3-(trifluoromethyl)...Liver (HepG2)< 15
Other Pyrazole DerivativesVarious0.08 - 12.07

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is also noteworthy. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models:

  • Compounds similar to the target structure have been shown to inhibit TNF-alpha release in LPS-stimulated macrophages, suggesting a mechanism for reducing inflammation .
  • Docking studies indicate that these compounds interact with key proteins involved in inflammatory pathways, potentially leading to therapeutic applications in conditions like rheumatoid arthritis and neuroinflammation .

Case Study: In Vivo Anti-inflammatory Effects

In a recent animal study, a pyrazole derivative demonstrated significant reduction in microglial activation and astrocyte proliferation in LPS-injected mice, supporting its potential as an anti-inflammatory agent .

Antibacterial Activity

While primarily noted for anticancer and anti-inflammatory effects, some pyrazole derivatives exhibit antibacterial properties:

  • A review highlighted that certain pyrazoles possess activity against Gram-positive and Gram-negative bacteria, although specific data on the target compound is limited .

Table 2: Antibacterial Activity of Pyrazole Derivatives

CompoundBacteria TypeMinimum Inhibitory Concentration (MIC)
Various Pyrazole DerivativesGram-positive< 50 µg/mL
Various Pyrazole DerivativesGram-negative< 100 µg/mL

Q & A

Basic: What are the recommended synthetic strategies for preparing 3-(pyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid?

Methodological Answer:
Synthesis typically involves multi-step reactions:

  • Step 1: Condensation of a pyridine-3-carbaldehyde derivative with a trifluoromethylphenyl hydrazine to form the pyrazole core.
  • Step 2: Carboxylic acid functionalization via hydrolysis of an ester intermediate (e.g., using cesium carbonate in acetonitrile for alkylation, as seen in analogous pyrazole syntheses ).
  • Key Considerations: Optimize reaction time and temperature to avoid side products like over-alkylation. Use TLC or HPLC to monitor intermediate purity.

Advanced: How can researchers evaluate this compound’s kinase inhibitory activity in prostate cancer models?

Methodological Answer:

  • Cell Proliferation Assays: Use CCK-8 or MTT assays to measure anti-proliferative effects in cell lines (e.g., PC3 or LNCaP), comparing IC₅₀ values to known inhibitors .
  • Mechanistic Studies: Perform western blotting to assess mTOR/p70S6K pathway inhibition (critical for autophagy induction) .
  • Data Validation: Include positive controls (e.g., rapamycin for mTOR inhibition) and triplicate experiments to ensure reproducibility.

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

  • LC-MS and NMR: Confirm molecular weight (e.g., ESI-MS) and assign proton environments (¹H/¹³C NMR) to verify substituent positions .
  • HPLC Purity: Use reverse-phase chromatography with UV detection (e.g., 97%+ purity threshold) .
  • X-ray Crystallography: Resolve ambiguous stereochemistry if synthetic routes yield polymorphs .

Advanced: How to resolve contradictions in bioactivity data across different cell lines?

Methodological Answer:

  • Variable Optimization: Adjust cell culture conditions (e.g., serum concentration, hypoxia) to mimic physiological environments.
  • Pathway Profiling: Use RNA-seq or phosphoproteomics to identify cell-specific signaling dependencies (e.g., autophagy vs. apoptosis dominance) .
  • Dose-Response Curves: Compare IC₅₀ trends across cell lines; inconsistencies may indicate off-target effects.

Basic: What stability considerations are necessary for storage and handling?

Methodological Answer:

  • Storage: Keep in airtight, light-resistant containers at -20°C to prevent hydrolysis of the carboxylic acid group .
  • Handling: Avoid prolonged exposure to moisture; use inert atmospheres (N₂/Ar) during synthesis .

Advanced: How to optimize pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Structural Modifications: Introduce prodrug esters (e.g., methyl/ethyl esters) to enhance bioavailability, as seen in pyrazolo[4,3-c]pyridinone analogs .
  • Solubility Screening: Use PEG-400 or cyclodextrin-based formulations to improve aqueous solubility .
  • Metabolic Stability: Perform microsomal assays (e.g., liver S9 fractions) to identify vulnerable sites for deuteration or fluorination .

Basic: How to validate target engagement in enzymatic assays?

Methodological Answer:

  • ATP-Competitive Binding: Use fluorescence polarization assays with labeled ATP analogs to measure direct kinase inhibition .
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (KD) for the compound against purified kinase domains .

Advanced: What computational tools predict binding modes with trifluoromethyl-phenyl motifs?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets (e.g., hydrophobic interactions with CF₃ groups) .
  • MD Simulations: Run 100-ns trajectories to assess stability of predicted binding poses in explicit solvent .

Basic: How to troubleshoot low yields in the final coupling step?

Methodological Answer:

  • Reagent Screening: Test alternative coupling agents (e.g., HATU vs. EDCI) and bases (Cs₂CO₃ vs. K₂CO₃) .
  • Microwave Assistance: Apply microwave irradiation to reduce reaction time and improve efficiency .

Advanced: What strategies mitigate toxicity in preclinical models?

Methodological Answer:

  • Metabolite Identification: Use HR-MS/MS to detect reactive metabolites (e.g., quinone imines) that may cause hepatotoxicity .
  • Structure-Toxicity Relationships (STR): Replace labile substituents (e.g., methoxy groups) with bioisosteres like chlorine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Pyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.